2-Butyl-2-ethyloxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

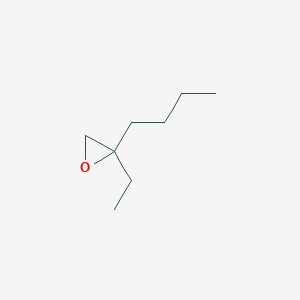

2-Butyl-2-ethyloxirane is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

The synthesis of 2-butyl-2-ethyloxirane can be achieved through several methods, including enzymatic resolutions and chemical reactions. One notable approach is the kinetic resolution of racemic this compound using epoxide hydrolases. This method yields (R)-2-butyl-2-ethyloxirane with high enantioselectivity (greater than 98% enantiomeric excess), showcasing the potential of biocatalysis in producing chiral compounds efficiently .

Table 1: Summary of Synthetic Methods for this compound

| Method | Description | Yield/Selectivity |

|---|---|---|

| Kinetic Resolution | Enzymatic hydrolysis using epoxide hydrolases | >98% enantiomeric excess |

| Chemical Synthesis | Traditional organic reactions | Varies based on conditions |

Pharmaceutical Applications

The therapeutic potential of this compound has been explored in the context of cholestatic liver diseases. A recent study indicated that GSK2330672, a compound derived from this compound, acts as an inhibitor of the ileal bile acid transporter (IBAT). This compound demonstrated significant efficacy in reducing pruritus in patients with primary biliary cholangitis (PBC) during clinical trials, indicating its potential as a treatment for cholestasis-related symptoms .

Case Study: GSK2330672 in Clinical Trials

A double-blind, randomized placebo-controlled trial involved administering GSK2330672 to patients with PBC. The primary endpoints included safety assessments and pruritus score reductions measured by various scales. Results showed a notable response rate and significant reductions in itch intensity compared to placebo .

Biocatalytic Processes

Biocatalysis has emerged as a powerful tool for synthesizing complex molecules like this compound. The use of wild-type enzymes from organisms such as Agromyces mediolanus has been reported to facilitate the selective hydrolysis of epoxides at high substrate concentrations (up to 330 g/L). This approach not only enhances yield but also minimizes environmental impact compared to traditional chemical methods .

Table 2: Biocatalytic Characteristics of this compound Synthesis

| Enzyme Source | Substrate Concentration | Enantioselectivity |

|---|---|---|

| Agromyces mediolanus | Up to 330 g/L | >95% (R)-enantiomer |

Safety and Toxicological Assessments

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological studies have indicated that alkyl oxiranes can exhibit corrosive properties and potential health risks upon exposure. For instance, ethyloxirane was found to cause irritation and adverse effects in animal studies, emphasizing the need for careful handling and risk assessment in its applications .

Eigenschaften

CAS-Nummer |

1436-35-7 |

|---|---|

Molekularformel |

C8H16O |

Molekulargewicht |

128.21 g/mol |

IUPAC-Name |

2-butyl-2-ethyloxirane |

InChI |

InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9-8/h3-7H2,1-2H3 |

InChI-Schlüssel |

UKISJAFVMIUTPT-UHFFFAOYSA-N |

SMILES |

CCCCC1(CO1)CC |

Kanonische SMILES |

CCCCC1(CO1)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.